molecular formula C8H7BO2 B1359719 (4-Ethynylphenyl)boronic acid CAS No. 263368-72-5

(4-Ethynylphenyl)boronic acid

Cat. No.: B1359719
CAS No.: 263368-72-5
M. Wt: 145.95 g/mol
InChI Key: RRRYTONNYRBSRP-UHFFFAOYSA-N
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Description

(4-Ethynylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BO2. It is characterized by the presence of a phenyl ring substituted with an ethynyl group and a boronic acid functional group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

(4-Ethynylphenyl)boronic acid is an organic boron compound . It is commonly used in organic synthesis . The primary targets of this compound are other organic compounds with which it can undergo boronic ester coupling reactions to form new organic molecules . It can also act as a ligand for coordination compounds, participating in organometallic chemical reactions .

Mode of Action

The compound interacts with its targets through boronic ester coupling reactions . This involves the formation of a new bond between the boron atom in the this compound and an oxygen atom in the target molecule, resulting in a new organic molecule .

Biochemical Pathways

It is known that the compound can be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties . It can also serve as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives, which are applicable as supramolecular light-harvesting systems .

Pharmacokinetics

It is soluble in DMSO and methanol, albeit slightly .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new organic molecules through boronic ester coupling reactions . This can lead to the creation of complex organic structures, including those used in organometallic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and solvent. Its solubility in different solvents can affect its reactivity and the efficiency of the reactions it participates in .

Chemical Reactions Analysis

Types of Reactions: (4-Ethynylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and other boron-containing compounds .

Comparison with Similar Compounds

Uniqueness: (4-Ethynylphenyl)boronic acid is unique due to its ethynyl group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

(4-ethynylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRYTONNYRBSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C#C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634092
Record name (4-Ethynylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263368-72-5
Record name (4-Ethynylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dihydroxyborophenyl)acetylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Ethynylphenylboronic acid contribute to the unique properties of the platinum nanoparticles described in the research?

A: 4-Ethynylphenylboronic acid serves as a functional ligand attached to the surface of platinum nanoparticles. [] This molecule plays a crucial role in the nanoparticle's photoluminescent properties. The ethynyl group (-C≡C-) in 4-Ethynylphenylboronic acid, when bound to the platinum surface, forms a conjugated system with the nanoparticle. This conjugation allows for electron delocalization, leading to the observed photoluminescence. [] Additionally, the boronic acid moiety exhibits a high affinity for fluoride ions (F⁻). [] Upon binding with fluoride, the boron atom transitions from sp² to sp³ hybridization, disrupting the conjugated system and causing a quenching effect on the nanoparticle's photoluminescence. [] This selective and sensitive response to fluoride ions makes these functionalized nanoparticles potentially valuable for sensing applications.

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